
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine
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Overview
Description
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylmethoxylation: The cyclopropylmethoxy group can be attached through nucleophilic substitution reactions using cyclopropylmethanol and a suitable base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The cyclopropylmethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic conditions
Major Products
Reduction: 6-(Cyclopropylmethoxy)-2-amino-3-nitropyridine
Substitution: Various substituted pyridines depending on the nucleophile used
Hydrolysis: 6-(Cyclopropylmethanol)-2-fluoro-3-nitropyridine
Scientific Research Applications
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclopropylmethoxy)-2-fluoro-3-aminopyridine
- 6-(Cyclopropylmethoxy)-2-chloro-3-nitropyridine
- 6-(Cyclopropylmethoxy)-2-fluoro-4-nitropyridine
Uniqueness
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom enhances its metabolic stability, while the nitro group contributes to its potential biological activities.
Biological Activity
6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound belongs to the class of nitropyridines and is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to the pyridine ring. Its molecular formula is C10H10F1N2O3, with a molecular weight of approximately 230.19 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
- Inhibition of Enzyme Activity : The compound has been investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in cellular signaling and metabolism.
- Neuropharmacological Effects : Given the structural similarities with other bioactive pyridine derivatives, there is potential for neuropharmacological applications. It may interact with neurotransmitter systems, although detailed pharmacodynamics are yet to be fully elucidated.
The mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that:
- The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.
- The cyclopropylmethoxy group could facilitate binding to specific biological targets, enhancing selectivity and potency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties. The IC50 values observed were promising but require further validation through in vivo studies.
- Molecular Docking Studies : Computational modeling has indicated favorable binding interactions with target proteins involved in cancer progression and inflammation. These studies provide insights into how structural modifications might enhance efficacy.
- Toxicology Assessments : Initial toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations, but comprehensive toxicological evaluations are necessary before clinical application.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-2-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c10-9-7(12(13)14)3-4-8(11-9)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFGVZTTAZFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.